molecular formula C17H14FN3S2 B2853489 4-fluoro-N-(6-isopropylbenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine CAS No. 862975-37-9

4-fluoro-N-(6-isopropylbenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine

Cat. No.: B2853489
CAS No.: 862975-37-9
M. Wt: 343.44
InChI Key: KZTKGVFWHRNHGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-N-(6-isopropylbenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine is a compound belonging to the benzothiazole family, which is known for its diverse biological activities. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring.

Preparation Methods

The synthesis of 4-fluoro-N-(6-isopropylbenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine typically involves the coupling of substituted 2-amino benzothiazoles with appropriate reagents. One common method involves the reaction of 2-amino-6-chlorobenzothiazole or 2-amino-5-fluorobenzothiazole with a binding agent such as potassium carbonate (K₂CO₃) in a suitable solvent . The reaction conditions, including temperature and solvent choice, can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

4-fluoro-N-(6-isopropylbenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-fluoro-N-(6-isopropylbenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. The compound can also disrupt microbial cell membranes, resulting in antimicrobial activity . Molecular docking studies have shown that it can bind to protein receptors, influencing their function and leading to therapeutic effects .

Comparison with Similar Compounds

Similar compounds to 4-fluoro-N-(6-isopropylbenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine include:

  • 2-amino-6-chlorobenzothiazole
  • 2-amino-5-fluorobenzothiazole
  • 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine

These compounds share the benzothiazole core structure but differ in their substituents, which can significantly affect their biological activities and applications . The presence of the fluoro and isopropyl groups in this compound may enhance its potency and selectivity compared to other benzothiazole derivatives .

Properties

IUPAC Name

4-fluoro-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3S2/c1-9(2)10-6-7-12-14(8-10)23-16(19-12)21-17-20-15-11(18)4-3-5-13(15)22-17/h3-9H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZTKGVFWHRNHGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.